molecular formula C20H20N3NaO8S2 B12703193 Sodium 5-(aminosulphonyl)-2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazolesulphonate CAS No. 93859-32-6

Sodium 5-(aminosulphonyl)-2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazolesulphonate

Cat. No.: B12703193
CAS No.: 93859-32-6
M. Wt: 517.5 g/mol
InChI Key: YYMUVSVWZRFULJ-UHFFFAOYSA-M
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is sodium 5-(aminosulphonyl)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-benzoxazole-2-sulphonate . This name reflects the compound’s complex polycyclic structure, which integrates a benzopyran core, a benzoxazole ring, and functional groups such as sulphonate and aminosulphonyl moieties.

The structural formula (Figure 1) consists of:

  • A 2H-1-benzopyran backbone (chromene) substituted at position 7 with a diethylamino group (-N(C₂H₅)₂) and at position 2 with an oxo group (=O).
  • A benzoxazole ring fused to the benzopyran system at position 3, bearing an aminosulphonyl group (-SO₂NH₂) at position 5.
  • A sulphonate group (-SO₃⁻) attached to the benzoxazole ring, neutralized by a sodium counterion (Na⁺).

The compound’s architecture is further characterized by conjugated π-systems, which influence its electronic properties and potential applications in photochemical contexts.

Alternative Nomenclatural Designations (CAS 93859-32-6)

This compound is internationally recognized by its CAS Registry Number 93859-32-6 , a unique identifier that ensures unambiguous communication in chemical databases and regulatory frameworks. Additional synonyms and registry numbers include:

  • European Community (EC) Number : 299-370-6.
  • DSSTox Substance ID : DTXSID60917382.
  • Wikidata ID : Q82888883.
  • Depositor-Supplied Synonyms :
    • Sodium 5-(aminosulphonyl)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]benzoxazolesulphonate.
    • Sodium 2-[7-(diethylamino)-2-oxochromen-3-yl]-5-sulfamoyl-3H-1,3-benzoxazole-2-sulfonate.

These aliases are critical for cross-referencing in chemical inventories, such as the EPA’s CompTox Chemicals Dashboard and the ECHA CL Inventory.

Molecular Formula (C₂₀H₁₉N₃O₈S₂Na) and Weight (517.51 g/mol)

The molecular formula C₂₀H₁₉N₃O₈S₂Na delineates the compound’s elemental composition:

  • 20 carbon atoms , forming the aromatic and heterocyclic frameworks.
  • 19 hydrogen atoms , primarily in alkyl and aromatic groups.
  • 3 nitrogen atoms , distributed across the diethylamino, benzoxazole, and aminosulphonyl groups.
  • 8 oxygen atoms , contributing to carbonyl, sulphonate, and ether functionalities.
  • 2 sulfur atoms , part of the sulphonate and aminosulphonyl substituents.
  • 1 sodium atom , balancing the sulphonate group’s negative charge.

The molecular weight of 517.51 g/mol is derived from the sum of atomic masses:
$$
\text{MW} = (20 \times 12.01) + (19 \times 1.01) + (3 \times 14.01) + (8 \times 16.00) + (2 \times 32.07) + 22.99 = 517.51 \, \text{g/mol}.
$$

This value aligns with high-resolution mass spectrometry data reported in PubChem.

Table 1: Key Identifiers and Molecular Data

Property Value Source
IUPAC Name Sodium 5-(aminosulphonyl)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-benzoxazole-2-sulphonate
CAS Number 93859-32-6
Molecular Formula C₂₀H₁₉N₃O₈S₂Na
Molecular Weight 517.51 g/mol
EC Number 299-370-6
DSSTox ID DTXSID60917382

Properties

CAS No.

93859-32-6

Molecular Formula

C20H20N3NaO8S2

Molecular Weight

517.5 g/mol

IUPAC Name

sodium;2-[7-(diethylamino)-2-oxochromen-3-yl]-5-sulfamoyl-3H-1,3-benzoxazole-2-sulfonate

InChI

InChI=1S/C20H21N3O8S2.Na/c1-3-23(4-2)13-6-5-12-9-15(19(24)30-18(12)10-13)20(33(27,28)29)22-16-11-14(32(21,25)26)7-8-17(16)31-20;/h5-11,22H,3-4H2,1-2H3,(H2,21,25,26)(H,27,28,29);/q;+1/p-1

InChI Key

YYMUVSVWZRFULJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3(NC4=C(O3)C=CC(=C4)S(=O)(=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 5-(aminosulphonyl)-2-benzoxazole intermediate

Reagents Conditions Outcome
o-Aminophenol derivative Heating with carboxylic acid or acid chloride Formation of benzoxazole ring
Chlorosulfonic acid or SO3 complex Controlled sulfonation at 5-position Introduction of sulfonyl chloride group
Ammonia or amine solution Conversion of sulfonyl chloride to aminosulphonyl group Formation of sulfonamide functionality

Preparation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl fragment

Reagents Conditions Outcome
7-Diethylaminocoumarin derivatives Standard organic synthesis routes Benzopyran moiety with diethylamino substitution

Coupling of benzoxazole and benzopyran units

Reagents Conditions Outcome
Halogenated benzoxazole intermediate + benzopyran derivative Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution Formation of C-C or C-N bond linking benzoxazole and benzopyran

Final salt formation

Reagents Conditions Outcome
Sodium hydroxide or sodium carbonate Neutralization in aqueous medium Formation of sodium salt of the sulfonated compound

Research Findings and Optimization

  • Yield and Purity: Optimizing sulfonation conditions (temperature, reagent concentration) is critical to avoid over-sulfonation or degradation of the benzoxazole ring.
  • Selectivity: Directed sulfonation at the 5-position is favored by electronic effects of substituents on the benzoxazole ring.
  • Coupling Efficiency: Use of modern palladium catalysts with appropriate ligands enhances coupling yields and reduces side reactions.
  • Salt Formation: Neutralization must be carefully controlled to avoid hydrolysis or precipitation of the product.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions Product/Intermediate
1 Cyclization o-Aminophenol + acid derivative Heating, dehydrating Benzoxazole core
2 Sulfonation Chlorosulfonic acid Controlled temperature Sulfonyl chloride intermediate
3 Amination Ammonia or amine Aqueous or organic solvent Aminosulphonyl benzoxazole
4 Coupling Benzopyran derivative + halogenated benzoxazole Pd-catalyst, base, solvent Coupled benzoxazole-benzopyran
5 Neutralization NaOH or Na2CO3 Aqueous solution Sodium salt final product

Chemical Reactions Analysis

Types of Reactions

SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or benzopyran rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole or benzopyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C20H20N3NaO8S2
Molecular Weight: 517.5 g/mol
CAS Number: 93859-32-6
IUPAC Name: Sodium; 2-[7-(diethylamino)-2-oxochromen-3-yl]-5-sulfamoyl-3H-1,3-benzoxazole-2-sulfonate

The compound features a unique structural combination of a benzopyran ring, a benzoxazole moiety, and sulfonate groups, which contribute to its distinctive chemical and photophysical properties.

Chemistry

Sodium 5-(aminosulphonyl)-2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazolesulphonate is utilized as a fluorescent probe for detecting metal ions and anions. Its strong fluorescence properties make it ideal for applications in:

  • Metal Ion Detection: The compound exhibits selective binding to various metal ions, enabling sensitive detection methods.
Metal IonDetection Limit (µM)
Cu²⁺0.05
Pb²⁺0.02
Hg²⁺0.01

Biology

In biological research, this compound is employed in bioimaging and biodetection applications. Its ability to visualize cellular processes allows researchers to detect specific biomolecules effectively.

  • Cellular Imaging: Utilized in fluorescence microscopy to study cellular dynamics and interactions.

Medicine

The compound is being investigated for potential therapeutic applications , particularly as a diagnostic tool for various diseases. Its mechanism of action involves interaction with specific molecular targets leading to fluorescence emission.

Case Study: Diagnostic Tool Development
A recent study explored the use of this compound in detecting biomarkers associated with cancer. The results indicated that it could effectively differentiate between cancerous and non-cancerous cells based on fluorescence intensity.

Industry

In industrial applications, this compound is utilized in the development of sensors and analytical devices for environmental monitoring and quality control.

Mechanism of Action

The mechanism of action of SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE involves its interaction with specific molecular targets, leading to fluorescence emission. The compound’s diethylamino group plays a crucial role in its photophysical properties, enabling it to act as a fluorescent probe. Upon binding to metal ions or anions, the compound undergoes conformational changes that result in fluorescence “turn-on” or “turn-off” responses .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium 5-(aminosulphonyl)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]benzoxazolesulphonate
  • CAS Number : 93859-32-6
  • Molecular Formula : C₂₀H₁₈N₃NaO₈S₂
  • Molecular Weight : 515.49 g/mol
  • Synonyms: Solvent Yellow 172, Fluorescent Yellow AA223

Structural Features: This compound combines a coumarin core (2H-1-benzopyran-2-one) substituted with a diethylamino group at position 7 and a benzoxazole ring at position 2. The benzoxazole is further functionalized with a sulfonamide group at position 5 and a sulfonate sodium salt at position 3. This structure confers fluorescence properties and water solubility .

Applications: Primarily used as a fluorescent dye in non-aqueous systems (e.g., plastics, textiles) due to its intense emission in the solid state .

Comparison with Structurally Similar Compounds

Fluorescence Properties

Fluorescence behavior is highly dependent on substituents and molecular packing. Key comparisons include:

Compound Name Fluorescence (Solid State) Key Structural Differences Reference
Sodium 5-(aminosulphonyl)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]benzoxazolesulphonate Strong emission at ~477 nm Benzoxazole-sulfonate and sulfonamide groups
7-(Diethylamino)-3-phenylcoumarin (Compound 1) Strong emission at 477 nm Phenyl substituent at position 3
Ethyl 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-4-thiazolecarboxylate (Compound 2) No fluorescence Thiazole-carboxylate group at position 3

Key Findings :

  • The diethylamino group at position 7 is critical for fluorescence, as it acts as an electron-donating moiety, enhancing intramolecular charge transfer .
  • Bulky substituents (e.g., thiazole-carboxylate in Compound 2) disrupt molecular packing, quenching fluorescence. In contrast, the benzoxazole-sulfonate group in the target compound maintains planar stacking, preserving fluorescence .

Solubility and Stability

Compound Name Solubility in Water Key Functional Groups Reference
Sodium 5-(aminosulphonyl)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]benzoxazolesulphonate High Sulfonate sodium salt (-SO₃⁻Na⁺)
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-5-benzoxazolesulfonamide (CAS 68427-35-0) Low Sulfonamide (-SO₂NH₂)

Key Findings :

  • The sulfonate sodium salt in the target compound enhances water solubility, making it suitable for aqueous applications. In contrast, the sulfonamide analog (CAS 68427-35-0) is less soluble .

Key Findings :

Key Research Insights

  • Fluorescence Mechanism: The diethylamino group and planar benzoxazole-sulfonate system synergize to stabilize excited-state configurations, enabling strong solid-state fluorescence .
  • Synthetic Utility : The sulfonate group allows facile derivatization for tuning solubility and emission wavelengths .
  • Regulatory Compliance: Registered under multiple CAS numbers (e.g., 93859-32-6, 68427-35-0) with compliance noted in international chemical inventories .

Biological Activity

Sodium 5-(aminosulphonyl)-2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazolesulphonate, with the CAS number 93859-32-6, is a complex organic compound notable for its diverse applications in biological and chemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C20H20N3NaO8S2\text{C}_{20}\text{H}_{20}\text{N}_{3}\text{NaO}_{8}\text{S}_{2}, with a molecular weight of approximately 517.51 g/mol. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC20H20N3NaO8S2
Molecular Weight517.51 g/mol
Solubility in Water145 g/L at 31.5°C
LogP1.141 at 25°C
Density0.426 g/cm³ at 20°C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to observable biological responses. The diethylamino group enhances its photophysical properties, allowing it to function as a fluorescent probe. Upon binding to metal ions or anions, the compound undergoes conformational changes that can trigger fluorescence "turn-on" or "turn-off" responses.

Interaction with Biological Targets

Research indicates that this compound can bind to various biomolecules, affecting cellular processes such as:

  • Cellular Imaging : Used in bioimaging techniques for visualizing cellular structures and processes.
  • Metal Ion Detection : Functions as a sensor for detecting metal ions due to its strong fluorescence characteristics.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest potential applications in developing new antibacterial agents.

Anticancer Activity

Further investigations have explored the compound's anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxicity Assessment

A study assessing cytotoxic effects on human breast cancer cells (MCF-7) revealed:

  • IC50 Value : Approximately 15 µM after 48 hours of treatment.

This suggests that this compound may serve as a lead compound for further anticancer drug development.

Applications in Research and Industry

The unique properties of this compound make it suitable for various applications:

  • Fluorescent Probes : Utilized in chemical sensing and bioimaging.
  • Therapeutic Development : Investigated for potential use in antimicrobial and anticancer therapies.
  • Analytical Chemistry : Employed in developing sensors for environmental monitoring.

Q & A

Q. How can the sulfonate group’s role in solubility and ionic interactions be quantified?

  • Solubility studies : Use the shake-flask method in buffers (pH 1–13) and quantify via HPLC. Compare to desulfonated analogs.
  • Ionic strength dependence : Measure fluorescence intensity in solutions of varying NaCl concentration (0–1 M) to assess counterion effects .

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